4-(1-(Furan-2-yl)ethyl)-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5-[1-(furan-2-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C9H10N2O/c1-7(8-5-10-6-11-8)9-3-2-4-12-9/h2-7H,1H3,(H,10,11) |
InChI Key |
DRZWFFLJVPKGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)C2=CN=CN2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 1 Furan 2 Yl Ethyl 1h Imidazole and Its Derivatives
Classical and Modern Synthetic Routes to the Imidazole (B134444) Core
The formation of the 1H-imidazole ring is a cornerstone of synthesizing the target compound. Numerous named reactions and strategic approaches have been developed for this purpose, ranging from multi-component reactions that build the ring in a single step to sequential cyclization strategies.
Multi-component Reaction Strategies for Imidazole Formation
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.net These strategies are particularly valuable for creating libraries of structurally diverse imidazoles.
One of the most fundamental MCRs for imidazole synthesis is the Debus-Radziszewski imidazole synthesis . This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia or a primary amine. wikipedia.org The reaction proceeds in two conceptual stages: the initial formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde to form the imidazole ring. wikipedia.org A modification of this method, using a primary amine instead of one equivalent of ammonia, allows for the synthesis of N-substituted imidazoles. wikipedia.org
Another prominent MCR is the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. This one-pot condensation typically involves a 1,2-diketone, an aryl aldehyde, ammonium acetate, and a substituted aromatic amine. researchgate.net Catalysts such as SiO2-Pr-SO3H can be employed to improve reaction rates and yields under solvent-free conditions. researchgate.net Metal-free approaches have also been developed, utilizing acid promoters like pivalic acid for the synthesis of tri- and tetrasubstituted imidazoles from internal alkynes, aldehydes, and anilines in a one-pot fashion. acs.org
| Multi-component Reaction | Reactants | Product | Key Features |
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | Substituted Imidazoles | Commercially used, forms the core imidazole ring. wikipedia.org |
| Four-Component Synthesis | 1,2-Diketone, Aldehyde, Ammonium Acetate, Amine | 1,2,4,5-Tetrasubstituted Imidazoles | High structural diversity, can be performed under solvent-free conditions. researchgate.netacs.org |
| Metal-Free Acid-Promoted MCR | Internal Alkyne, Aldehyde, Aniline, Pivolic Acid | Tri- and Tetrasubstituted Imidazoles | Avoids metal catalysts, good to excellent yields. acs.org |
Cyclization Reactions for 1H-Imidazole Ring Construction
Cyclization reactions provide a more stepwise approach to the imidazole core, often involving the formation of one or two key bonds in the final ring-closing step. These methods offer control over regioselectivity and can be adapted for a wide range of substrates.
A common strategy involves the reaction of α-haloketones with amidines . This method is effective for the synthesis of 2,4- or 2,5-disubstituted imidazoles. Similarly, α-hydroxyketones (acyloins) can react with amidines to yield imidazoles. derpharmachemica.com
The dehydrogenation of imidazolines is another route to the imidazole core. Imidazolines, which can be synthesized from 1,2-diamines and nitriles or aldehydes, can be oxidized using reagents like barium manganate in the presence of sulfur to afford the corresponding imidazoles. derpharmachemica.com
The Van Leusen imidazole synthesis is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. TosMIC reacts with an aldimine, formed in situ from an aldehyde and a primary amine, to generate the imidazole ring. This reaction is known for its mild conditions and broad substrate scope.
| Cyclization Strategy | Starting Materials | Product | Key Features |
| From α-Haloketones | α-Haloketone, Amidine | 2,4- or 2,5-Disubstituted Imidazoles | A classical and widely used method. derpharmachemica.com |
| Dehydrogenation of Imidazolines | Imidazoline | Substituted Imidazoles | Involves an oxidation step to introduce aromaticity. derpharmachemica.com |
| From α-Acylaminoketones | α-Acylaminoketone, Ammonium Acetate | Substituted Imidazoles | The α-acylaminoketone acts as a 1,4-diketo equivalent. derpharmachemica.com |
| From Aminonitrile and Aldehyde | Aminonitrile, Aldehyde | Imidazoles | A method for constructing the imidazole ring from acyclic precursors. pharmaguideline.com |
Weidenhagen Reaction and its Variants for Furan-Imidazole Synthesis
The Weidenhagen reaction is particularly relevant for the synthesis of furan-containing imidazoles. This reaction involves the condensation of an α-hydroxyketone with an aldehyde in the presence of an ammonia source, typically in the presence of a copper(II) salt as a catalyst. nih.gov The use of furfural or a derivative as the aldehyde component directly introduces the furan (B31954) moiety into the final imidazole product.
For instance, the synthesis of 4(5)-(2-furyl)imidazole can be achieved through the Weidenhagen reaction. researchgate.net The synthesis of 2,5-bis(furan-2-yl)-1H-imidazole has also been reported using this method, by reacting [2-(furan-2-yl)-2-oxoethyl]acetate with furfural. researchgate.net
Synthesis of the Furan Moiety and its Integration
The furan moiety is a key structural feature of 4-(1-(Furan-2-yl)ethyl)-1H-imidazole. The integration of this heterocycle is typically achieved by using a furan-containing building block in one of the imidazole synthesis strategies mentioned above.
Commonly used starting materials include furan-2-carbaldehyde (furfural) and 2-acetylfuran . researchgate.netmdpi.com Furfural, being a renewable biomass-derived precursor, makes this a sustainable approach. mdpi.com For example, in the Radziszewski reaction, furfuraldehyde can be used as the aldehyde component to synthesize 2-(furan-2-yl)-1H-imidazole. mdpi.com
The synthesis of 2-acetylfuran can be accomplished through the Friedel-Crafts acylation of furan with acetic anhydride in the presence of a Lewis acid catalyst like BF3. ijabbr.com Bromination of 2-acetylfuran with copper(II) bromide can yield furacyl bromide, a precursor that can be utilized in the Weidenhagen reaction to synthesize 4(5)-(2-furyl)imidazole. researchgate.net
Derivatization and Functionalization of this compound
Once the core this compound structure is assembled, further derivatization can be carried out to modify its properties. A common site for functionalization is the nitrogen atoms of the imidazole ring.
Alkylation Reactions at Nitrogen Centers
The imidazole ring contains two nitrogen atoms, one of which is a secondary amine (N-H) that can be readily alkylated. The proton on the N1 atom of imidazole can be removed by a strong base, making it acidic and susceptible to reaction with electrophiles. pharmaguideline.com
N-alkylation is a common derivatization reaction. For example, 2-(furan-2-yl)-1H-imidazole can be alkylated with 1-bromooctadecane in the presence of a base like potassium hydroxide (KOH) in acetone to yield 2-(furan-2-yl)-1-(octadecan-1-yl)-1H-imidazole. mdpi.com The reaction of 4(5)-(2-furyl)imidazole with methyl iodide in acetone in the presence of potassium hydroxide leads to the formation of two isomers: 1-methyl-4-(2-furyl)imidazole and 1-methyl-5-(2-furyl)imidazole, with the latter being the major product. researchgate.net
Various alkylating agents can be employed, including alkyl halides and dialkyl carbonates, often in the presence of a base. researchgate.netresearchgate.net The choice of base and solvent can influence the regioselectivity of the alkylation, particularly in unsymmetrically substituted imidazoles.
| Alkylation Reaction | Substrate | Reagent | Product | Conditions |
| N-Alkylation | 2-(Furan-2-yl)-1H-imidazole | 1-Bromooctadecane | 2-(Furan-2-yl)-1-(octadecan-1-yl)-1H-imidazole | KOH, Acetone, 55 °C mdpi.com |
| N-Methylation | 4(5)-(2-Furyl)imidazole | Methyl Iodide | 1-Methyl-4-(2-furyl)imidazole and 1-Methyl-5-(2-furyl)imidazole | KOH, Acetone researchgate.net |
| General N-Alkylation | Imidazole | Alkyl Halides | N-Alkylimidazole | Base (e.g., KOH) in an ionic liquid or other solvent. organic-chemistry.org |
Electrophilic Substitution Reactions on the Furan and Imidazole Rings
Electrophilic substitution is a fundamental strategy for the functionalization of both furan and imidazole rings. The inherent electronic properties of these heterocycles dictate the regioselectivity of such reactions.
The furan ring is highly activated towards electrophilic attack due to the electron-donating nature of the oxygen atom, making it significantly more reactive than benzene. spuvvn.edunih.gov Electrophilic substitution, such as halogenation, nitration, and Friedel-Crafts reactions, preferentially occurs at the C2 (α) position. spuvvn.edunih.gov This is due to the greater stabilization of the cationic intermediate formed upon electrophilic attack at this position, which can be represented by more resonance structures. nih.gov In the context of a pre-existing 2-substituted furan, further electrophilic substitution would be directed to the C5 position.
The imidazole ring is also susceptible to electrophilic substitution, although its reactivity is influenced by the reaction conditions and the nature of the electrophile. The imidazole ring is more reactive towards electrophilic attack than pyrazole or thiazole (B1198619), and even more so than furan and thiophene. nii.ac.jp Electrophilic attack generally takes place at the C4 or C5 positions. nii.ac.jpresearchgate.net Attack at the C2 position is less favored as it involves a canonical form with a positive charge on the adjacent nitrogen atom. nii.ac.jp
For a molecule like this compound, electrophilic substitution would likely occur on the more activated furan ring at the C5 position under mild conditions. Functionalization of the imidazole ring would require careful selection of reagents and conditions to control the regioselectivity, potentially requiring protection of the imidazole nitrogen.
Table 1: Regioselectivity of Electrophilic Substitution on Furan and Imidazole Rings
| Heterocycle | Preferred Position(s) for Electrophilic Substitution | Rationale |
| Furan | C2 and C5 | Higher stability of the cationic intermediate through resonance delocalization involving the oxygen atom. nih.gov |
| Imidazole | C4 and C5 | Avoidance of placing a positive charge on the nitrogen atom in the transition state. nii.ac.jp |
Introduction of Diverse Substituents via Cross-Coupling or Condensation Reactions
Modern synthetic chemistry offers a powerful toolkit of cross-coupling and condensation reactions for the construction of complex molecules like this compound and its derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are invaluable for forming carbon-carbon bonds between heterocyclic rings. nih.govuib.no For instance, a plausible approach to synthesize derivatives of the target molecule could involve the Suzuki-Miyaura coupling of a halogenated imidazole derivative with a furan-2-ylboronic acid, or vice versa. nih.govsemanticscholar.orglibretexts.org The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, has been utilized in the synthesis of various heterocyclic systems, including those containing furan and imidazole moieties. spuvvn.edunih.govwikipedia.orgorganic-chemistry.org Similarly, the Heck reaction can be employed for the arylation of heterocycles. uib.nonih.gov
Condensation Reactions: Condensation reactions are a cornerstone of heterocyclic synthesis. The Radziszewski reaction, a multicomponent reaction involving a dicarbonyl compound, an aldehyde, and ammonia, is a classic method for imidazole synthesis. wjpsonline.commdpi.com A variation of this could potentially be adapted using a furan-containing aldehyde or dicarbonyl compound to construct the desired scaffold. One-pot synthesis methodologies, often involving condensation steps, are increasingly popular for their efficiency. For example, a novel 1-(2,3-dihydrobenzo[b] nii.ac.jpresearchgate.netdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole has been synthesized in a one-pot reaction involving benzil, ammonium acetate, an amine, and furan-2-carbaldehyde, showcasing the feasibility of incorporating a furan moiety in a multicomponent imidazole synthesis. nih.gov
A recent study detailed the synthesis of novel thiazole derivatives starting from 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one, which was prepared and then reacted with N-arylhydrazinecarbothioamide. nih.govnih.gov This highlights a strategy where the furan-imidazole core is first assembled and then further functionalized through condensation reactions. nih.govnih.gov
Table 2: Overview of Potential Cross-Coupling and Condensation Reactions
| Reaction Type | Description | Potential Application for this compound Synthesis |
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction between an organoboron compound and an organohalide. libretexts.org | Coupling of a furan-containing boronic acid with a halogenated imidazole, or vice-versa. nih.govsemanticscholar.org |
| Sonogashira Coupling | Palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.org | Formation of an alkynyl-linked furan-imidazole intermediate, which can be subsequently reduced. spuvvn.edunih.govorganic-chemistry.org |
| Heck Coupling | Palladium-catalyzed reaction of an unsaturated halide with an alkene. uib.nonih.gov | Arylation of a vinyl-substituted imidazole with a halogenated furan. |
| Radziszewski Reaction | Condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form an imidazole. wjpsonline.commdpi.com | Use of a furan-containing aldehyde or dicarbonyl compound as a starting material. |
| One-Pot Multicomponent Reactions | Multiple reactants are combined in a single step to form a complex product. nih.gov | Simultaneous formation of the imidazole ring and introduction of the furan substituent. |
Catalytic Approaches in the Synthesis of this compound Analogues
Catalysis plays a pivotal role in modern organic synthesis, offering efficient, selective, and sustainable routes to complex molecules. The synthesis of furan-imidazole derivatives can greatly benefit from various catalytic strategies.
Organocatalysis in Heterocyclic Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis and the construction of heterocyclic frameworks. nih.govnih.gov Chiral organocatalysts can facilitate the enantioselective formation of key intermediates. For the synthesis of analogues of this compound, organocatalysts could be employed in reactions such as Michael additions, aldol reactions, or cycloadditions to introduce stereocenters and build the molecular backbone with high enantioselectivity. For instance, the self-coupling of furfural to furoin can be catalyzed by thiazolium salts, demonstrating the utility of organocatalysis in reactions involving furan derivatives. mdpi.com
Transition Metal-Catalyzed Transformations
Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling a wide array of transformations for the synthesis of furan and imidazole derivatives. beilstein-journals.orgnih.govresearchgate.netmagtech.com.cn As mentioned in the context of cross-coupling reactions, palladium, copper, and other transition metals are instrumental in forming C-C and C-N bonds. beilstein-journals.orgnih.gov These catalysts can be used to construct the imidazole ring itself or to append the furan moiety. For example, transition metal-catalyzed cyclization reactions are a common strategy for forming heterocyclic rings. The synthesis of various furan derivatives has been achieved through transition metal-catalyzed reactions of acyclic precursors. researchgate.netmagtech.com.cn Similarly, numerous methods exist for the transition metal-catalyzed synthesis of imidazoles and their fused derivatives. beilstein-journals.org
Heterogeneous Catalysis for Green Synthesis Initiatives
In line with the principles of green chemistry, heterogeneous catalysis offers significant advantages, including ease of catalyst separation, recyclability, and often milder reaction conditions. For the synthesis of imidazole derivatives, a variety of heterogeneous catalysts have been developed. organic-chemistry.orgresearchgate.netmdpi.com These catalysts, which can be based on zeolites, metal oxides, or polymers, can promote condensation and cyclization reactions to form the imidazole ring. researchgate.net The synthesis of pyrrole from furan and ammonia has been studied using heterogeneous catalysts like ZSM-5, SiO2-Al2O3, and Al2O3, demonstrating the potential for interconversion of five-membered heterocycles under catalytic conditions. researchgate.net The development of novel heterogeneous catalysts is an active area of research aimed at providing more sustainable and environmentally friendly synthetic routes to valuable heterocyclic compounds. organic-chemistry.orgmdpi.com
Table 3: Comparison of Catalytic Approaches
| Catalytic Approach | Key Features | Potential Advantages for Synthesis of Furan-Imidazole Analogues |
| Organocatalysis | Metal-free, often enantioselective. nih.govnih.gov | Introduction of chirality, mild reaction conditions. |
| Transition Metal Catalysis | High efficiency and selectivity for a wide range of transformations. beilstein-journals.orgnih.gov | Versatile for C-C and C-N bond formation, construction of the heterocyclic core. |
| Heterogeneous Catalysis | Catalyst is in a different phase from the reactants; easily separable and recyclable. organic-chemistry.orgresearchgate.netmdpi.com | Green and sustainable processes, simplified workup procedures. researchgate.net |
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy Techniques for Molecular Fingerprinting
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance versus wavenumber, where specific absorption bands correspond to particular functional groups and structural features. For 4-(1-(Furan-2-yl)ethyl)-1H-imidazole, the key expected absorption bands are detailed below.
N-H Stretching: The imidazole (B134444) ring contains a secondary amine (N-H) group, which is expected to produce a characteristic broad absorption band in the region of 3500-3100 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding researchgate.netresearchgate.net.
Aromatic C-H Stretching: Both the furan (B31954) and imidazole rings possess aromatic C-H bonds. These typically give rise to multiple weak to medium sharp bands in the 3150-3000 cm⁻¹ region globalresearchonline.netresearchgate.net.
Aliphatic C-H Stretching: The ethyl linker (-CH-CH₃) will exhibit symmetric and asymmetric stretching vibrations. These are expected as sharp peaks in the 2980-2870 cm⁻¹ range.
C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the furan and imidazole rings produce a series of characteristic bands in the fingerprint region of 1610-1400 cm⁻¹. For related furan-imidazole structures, C=N stretching is observed around 1600-1680 cm⁻¹ researchgate.netnih.gov. The C-N stretching vibrations within the imidazole ring are also expected in this region, with assignments for similar molecules appearing between 1460 cm⁻¹ and 1110 cm⁻¹ researchgate.net.
Furan C-O-C Stretching: The furan ring's ether linkage (C-O-C) gives rise to a strong, characteristic asymmetric stretching band, typically observed around 1250-1240 cm⁻¹ and other bands in the 1100-1000 cm⁻¹ range globalresearchonline.netnih.gov.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds appear in the 1300-650 cm⁻¹ region, providing further fingerprint information specific to the substitution pattern of the heterocyclic rings globalresearchonline.net.
Table 1: Predicted FT-IR Characteristic Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3500 - 3100 | Broad, Medium | N-H Stretch | Imidazole N-H |
| 3150 - 3000 | Sharp, Weak-Medium | C-H Stretch | Aromatic (Furan, Imidazole) |
| 2980 - 2870 | Sharp, Medium | C-H Stretch | Aliphatic (Ethyl group) |
| 1610 - 1450 | Medium-Strong | C=C and C=N Stretch | Ring Vibrations |
| 1460 - 1110 | Medium | C-N Stretch | Imidazole Ring |
| ~1245 | Strong | C-O-C Asymmetric Stretch | Furan Ring |
Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.
For this compound, the Raman spectrum would be particularly useful for observing:
Symmetric Ring Breathing Modes: The symmetric "breathing" vibrations of both the furan and imidazole rings, where the rings uniformly expand and contract, are expected to be strong and sharp in the Raman spectrum. For a related compound, 4-(4-fluoro-phenyl)-1H-imidazole, imidazole ring stretching vibrations were observed in the Raman spectrum at 1513 cm⁻¹ and 1293 cm⁻¹ researchgate.net.
Aromatic C-H Stretching: These vibrations, also visible in FT-IR, appear prominently in the 3150-3000 cm⁻¹ range.
C=C Double Bond Stretching: The C=C bonds of the furan and imidazole rings, which have high polarizability, will yield strong signals in the 1610-1450 cm⁻¹ region.
A detailed analysis of the Raman spectrum of the closely related 2-(2′-furyl)-1H-imidazole confirms the utility of this technique for identifying ring-specific vibrations researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.
For this compound, the following signals are predicted:
Imidazole N-H Proton: A broad singlet is expected at a downfield chemical shift, typically >12 ppm, due to the acidic nature of this proton. Its signal may be exchangeable with D₂O nih.gov.
Imidazole Ring Protons: Two singlets are expected for the protons on the imidazole ring. The proton at the C-2 position (H-2) would appear as a singlet around 7.6-7.8 ppm. The proton at the C-5 position (H-5) would appear as a singlet further upfield, around 6.8-7.0 ppm rsc.org.
Furan Ring Protons: The three protons on the furan ring will appear as distinct signals, typically showing doublet of doublets splitting patterns. H-5' (adjacent to the oxygen) is expected around 7.4 ppm, H-4' around 6.3 ppm, and H-3' (adjacent to the ethyl substituent) around 6.1 ppm nih.gov.
Ethyl Linker Protons: The ethyl linker consists of a methine (-CH) and a methyl (-CH₃) group.
The methine proton (-CH) , being attached to two aromatic rings, will be significantly deshielded and is expected to appear as a quartet around 4.1-4.3 ppm.
The methyl protons (-CH₃) will appear as a doublet due to coupling with the methine proton, expected in the aliphatic region around 1.6-1.8 ppm.
Table 2: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
| Imidazole NH | > 12.0 | broad singlet | - |
| Imidazole H -2 | ~ 7.7 | singlet | - |
| Furan H -5' | ~ 7.4 | dd | J ≈ 1.8, 0.8 Hz |
| Imidazole H -5 | ~ 6.9 | singlet | - |
| Furan H -4' | ~ 6.3 | dd | J ≈ 3.4, 1.8 Hz |
| Furan H -3' | ~ 6.1 | dd | J ≈ 3.4, 0.8 Hz |
| Ethyl -CH - | ~ 4.2 | quartet | J ≈ 7.0 Hz |
| Ethyl -CH₃ | ~ 1.7 | doublet | J ≈ 7.0 Hz |
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
For this compound, nine distinct carbon signals are expected:
Imidazole Ring Carbons: Three signals corresponding to C-2, C-4 (substituted), and C-5. Based on data for substituted imidazoles, these are expected around δ 136 ppm (C-2), δ 138 ppm (C-4), and δ 117 ppm (C-5) researchgate.net.
Furan Ring Carbons: Four signals for C-2' (substituted), C-3', C-4', and C-5'. Data for furan derivatives suggest these would appear around δ 155 ppm (C-2'), δ 108 ppm (C-3'), δ 111 ppm (C-4'), and δ 143 ppm (C-5') nih.gov.
Ethyl Linker Carbons: Two signals in the aliphatic region of the spectrum, corresponding to the methine (-CH) and methyl (-CH₃) carbons, expected around δ 30-35 ppm and δ 20-25 ppm, respectively.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted δ (ppm) |
| Furan C -2' | ~ 155 |
| Furan C -5' | ~ 143 |
| Imidazole C -4 | ~ 138 |
| Imidazole C -2 | ~ 136 |
| Imidazole C -5 | ~ 117 |
| Furan C -4' | ~ 111 |
| Furan C -3' | ~ 108 |
| Ethyl -C H- | ~ 33 |
| Ethyl -C H₃ | ~ 22 |
While 1D NMR provides essential data, 2D NMR experiments are crucial for confirming the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct, one-bond correlations between protons and the carbon atoms they are attached to. An HSQC spectrum would show a cross-peak connecting the ¹H signal of each C-H group to the ¹³C signal of its corresponding carbon. This would definitively link, for example, the furan proton at δ ~7.4 ppm to the furan carbon at δ ~143 ppm (C-5'), and the ethyl methine proton at δ ~4.2 ppm to its carbon at δ ~33 ppm ipb.pt.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations for confirming the structure of this compound would include:
A correlation from the ethyl methine proton (-CH) to the imidazole C-4 and C-5 carbons, confirming the attachment point on the imidazole ring.
A correlation from the same methine proton (-CH) to the furan C-2' and C-3' carbons, confirming the attachment point on the furan ring.
Correlations from the imidazole H-5 proton to the substituted C-4 and the ethyl methine carbon.
Correlations from the furan H-3' proton to the substituted C-2' and the ethyl methine carbon.
These long-range correlations act as bridges between the different fragments of the molecule, allowing for the unequivocal confirmation of the "this compound" structure.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and probing the structure of a molecule through its fragmentation patterns under ionization. For this compound, the molecular formula is C₉H₁₀N₂O, yielding a calculated molecular weight of approximately 162.19 g/mol .
In a typical electron ionization mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation of this compound is predicted to follow pathways characteristic of its constituent furan and imidazole rings, as well as the ethyl linker.
Hypothesized Fragmentation Pathways:
The fragmentation of this compound is expected to proceed through several key pathways, initiated by the loss of an electron to form the molecular ion. The stability of the resulting fragments will dictate the major peaks observed in the mass spectrum.
Benzylic-like Cleavage: The bond between the ethyl group and the imidazole ring is susceptible to cleavage, a common fragmentation pathway for alkyl-substituted aromatic systems. This would result in the formation of a stable furan-ethyl cation.
Furan Ring Fragmentation: The furan moiety can undergo characteristic ring-opening and fragmentation, often involving the loss of CO or CHO moieties.
Imidazole Ring Fragmentation: The imidazole ring is relatively stable; however, it can fragment through the loss of small molecules like HCN.
Loss of Methyl Group: Cleavage of the C-C bond in the ethyl linker can lead to the loss of a methyl radical (•CH₃), resulting in a prominent M-15 peak.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z (predicted) | Proposed Fragment Ion | Formula | Notes |
| 162 | [C₉H₁₀N₂O]⁺ | C₉H₁₀N₂O | Molecular Ion (M⁺) |
| 147 | [M - CH₃]⁺ | C₈H₇N₂O | Loss of a methyl radical from the ethyl bridge. |
| 95 | [C₅H₅O]⁺ | C₅H₅O | Furan-ethyl cation resulting from cleavage of the bond to the imidazole ring. |
| 68 | [C₃H₄N₂]⁺ | C₃H₄N₂ | Imidazole cation. |
It is important to note that the relative intensities of these fragment ions would depend on the ionization energy and the specific instrumentation used.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
Studies on various imidazole derivatives have consistently shown that the imidazole ring itself is planar. researchgate.netnajah.educore.ac.uk Similarly, the furan ring is also a planar aromatic system. nih.govnih.gov The key structural variables for this compound would be the torsion angles associated with the ethyl bridge connecting these two rings. These angles will dictate the relative orientation of the furan and imidazole moieties.
Expected Structural Features:
Planarity of Heterocyclic Rings: Both the furan and imidazole rings are expected to be essentially planar.
Conformational Flexibility: The single bonds of the ethyl linker allow for rotational freedom, meaning the molecule could adopt different conformations in the solid state, influenced by crystal packing forces.
Intermolecular Interactions: The presence of the imidazole ring, with its N-H group and lone pair on the other nitrogen, suggests the likelihood of hydrogen bonding in the crystal lattice. Pi-stacking interactions between the aromatic furan and imidazole rings of adjacent molecules may also play a role in the crystal packing. mdpi.com
Interactive Data Table: Expected Crystallographic Parameters
| Parameter | Expected Value/Observation | Basis |
| Imidazole Ring Geometry | Planar | Consistent with known imidazole structures. researchgate.netnajah.educore.ac.uk |
| Furan Ring Geometry | Planar | Consistent with known furan structures. nih.govnih.gov |
| C-N Bond Lengths (Imidazole) | ~1.32-1.38 Å | Typical for imidazole rings. |
| C-O Bond Lengths (Furan) | ~1.36-1.37 Å | Typical for furan rings. |
| Intermolecular Interactions | Hydrogen bonding, π-stacking | Presence of N-H donor and aromatic rings. mdpi.com |
Chromatographic Techniques for Purification and Analysis (e.g., TLC, Column Chromatography, LC-MS)
Chromatographic techniques are essential for the purification and analysis of this compound, ensuring the removal of impurities from the synthetic process and verifying the compound's identity and purity.
Thin-Layer Chromatography (TLC):
TLC is a rapid and effective method for monitoring the progress of a reaction and for preliminary purity assessment. A suitable mobile phase for this compound would likely be a mixture of a non-polar solvent (such as hexane or dichloromethane) and a polar solvent (such as ethyl acetate or methanol). The polarity of the mobile phase can be adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7. Visualization of the spot can be achieved under UV light, due to the aromatic nature of the compound, or by using staining agents like potassium permanganate.
Column Chromatography:
For the purification of larger quantities of the compound, column chromatography is the standard method. Silica gel is a common stationary phase for compounds of this polarity. The solvent system used for elution is typically determined by preliminary TLC analysis. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can be employed to effectively separate the desired product from any starting materials or byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This technique is highly sensitive and can be used for both qualitative and quantitative analysis. A reversed-phase HPLC column (e.g., C18) would likely be suitable for the separation of this compound. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (like formic acid) or a base (like ammonia) to improve peak shape. The mass spectrometer detector would confirm the identity of the eluting compound by its mass-to-charge ratio, corresponding to the molecular weight of 162.19 g/mol . wiley.commdpi.com
Interactive Data Table: Chromatographic Methods
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| Thin-Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Reaction monitoring, purity check. |
| Column Chromatography | Silica gel (60-120 mesh) | Gradient of Hexane/Ethyl Acetate | Purification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | C18 reversed-phase | Water/Acetonitrile with 0.1% Formic Acid | Purity determination, identification. wiley.commdpi.com |
Computational and Theoretical Investigations of 4 1 Furan 2 Yl Ethyl 1h Imidazole
Quantum Chemical Approaches for Electronic Structure and Reactivity
Quantum chemical methods are fundamental tools for elucidating the electronic properties and predicting the chemical reactivity of molecules. By solving approximations of the Schrödinger equation, these approaches provide detailed information about orbital energies, charge distributions, and molecular geometries. For compounds like 4-(1-(Furan-2-yl)ethyl)-1H-imidazole, these methods are invaluable for understanding the interplay between the electron-rich furan (B31954) and imidazole (B134444) rings.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Analysis
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. A popular and effective functional for this purpose is Becke's three-parameter Lee-Yang-Parr (B3LYP), often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency. researchgate.netresearchgate.netinpressco.com
In studies of related imidazole derivatives, DFT calculations have been successfully used to determine optimized bond parameters, which show good agreement with experimental data from techniques like single crystal X-ray diffraction. tandfonline.com For instance, in a study on 4,5-di(furan-2-yl)-2-phenyl-1-(2-(thiophen-2-yl)ethyl)-1H imidazole, bond parameters were computed using DFT at the B3LYP/6-311++G(d,p) level of theory. ingentaconnect.com These calculations provide precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The total energy calculated for the optimized geometry is a key indicator of the molecule's thermodynamic stability.
Table 1: Illustrative Optimized Geometrical Parameters for a Furan-Imidazole Derivative The following data is for 1-(2,3-dihydrobenzo[b] mdpi.comacadpubl.eudioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, calculated via DFT at the B3LYP/6-31G(d,p) level, and serves as an example of typical DFT outputs.
| Parameter | Bond | Value (Å) |
| Bond Length | C24-N27 | 1.33 |
| Bond Length | C24-N26 | 1.52 |
| Bond Length | C23-N27 | 1.44 |
| Bond Length | C25-C23 | 1.49 |
| Bond Length | C30-O29 | 1.45 |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. materialsciencejournal.org It interprets the complex molecular wavefunction in terms of localized Lewis-like structures (bonds and lone pairs), allowing for the investigation of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stability of the molecule is enhanced by these interactions, and the stabilization energy (E(2)) associated with each interaction can be quantified using second-order perturbation theory. acadpubl.eumaterialsciencejournal.org
For furan-imidazole systems, NBO analysis reveals significant charge delocalization from the lone pairs of nitrogen and oxygen atoms to the antibonding orbitals of the heterocyclic rings. acadpubl.eu In a computational study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, NBO analysis identified strong intramolecular charge transfer, which contributes significantly to the molecule's stability. acadpubl.eu The delocalization of electron density from a donor NBO to an acceptor NBO results in a loss of occupancy from the idealized Lewis structure, indicating a departure towards a more delocalized electronic system. wisc.edu
Table 2: Example NBO Analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole This table illustrates the stabilization energy E(2) resulting from intramolecular charge transfer between donor and acceptor orbitals.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) |
| n(LP) Cl35 | π*(C27-C31) | 954.54 |
| Data from a study on a related furan-imidazole derivative highlights a significant stabilizing interaction. acadpubl.eu |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. irjweb.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netajchem-a.com Conversely, a large energy gap indicates high stability and lower chemical reactivity. irjweb.com For furan-imidazole derivatives, the HOMO is typically localized over the electron-rich π-systems of the rings, while the LUMO distribution indicates the regions most susceptible to nucleophilic attack. Analysis of molecules like 4,5-di(furan-2-yl)-2-phenyl-1-(2-(thiophen-2-yl)ethyl)-1H imidazole shows that the energy gap is a key descriptor of the molecule's stability and reactivity profile. ingentaconnect.com
Table 3: Example Frontier Orbital Energies for an Imidazole Derivative This table presents typical HOMO-LUMO energy values calculated for a substituted imidazole compound.
| Parameter | Energy (eV) |
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
| A large energy gap, as shown here, implies high molecular stability. irjweb.com |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. It is highly effective for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is color-coded to represent different potential values:
Red regions indicate negative electrostatic potential, are rich in electrons, and are the most likely sites for electrophilic attack.
Blue regions indicate positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack.
Green regions represent neutral or near-zero potential.
For molecules containing furan and imidazole rings, MEP maps reveal that the electronegative nitrogen and oxygen atoms are typically surrounded by regions of negative potential (red), making them targets for electrophiles. ingentaconnect.comresearchgate.net Conversely, hydrogen atoms attached to the imidazole ring often exhibit a positive potential (blue), identifying them as potential sites for nucleophilic interaction or hydrogen bonding. ingentaconnect.comnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment. acs.org By solving Newton's equations of motion, MD simulations can track the trajectory of atoms and molecules over time, revealing stable conformations and the nature of intermolecular forces. tandfonline.com
While specific MD studies on this compound are not prominent in the literature, this methodology is widely applied to other imidazole derivatives to assess their stability, particularly in biological contexts. mdpi.comnih.gov For example, MD simulations are used to study the stability of imidazole-based inhibitors when bound to the active site of a protein. tandfonline.com Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to confirm the stability of the protein-ligand complex over the simulation period. tandfonline.com Such an analysis for this compound would be crucial for understanding its dynamic behavior and potential interactions with biological macromolecules.
Reaction Mechanism Prediction and Kinetics Studies
Computational chemistry offers powerful tools for predicting reaction mechanisms and studying chemical kinetics. By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and elucidate the step-by-step pathway from reactants to products.
The imidazole ring is amphoteric, meaning it can act as both an acid and a base, and is susceptible to both electrophilic and nucleophilic attacks. nih.gov The furan ring is known to undergo various electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. pharmaguideline.com The synthesis of the imidazole core itself can be achieved through methods like the Radziszewski reaction. organic-chemistry.org
A computational study of the reaction mechanism for this compound would likely involve investigating electrophilic substitution on either the furan or imidazole ring, or reactions involving the nitrogen atoms of the imidazole moiety. In a study on related imidazolo methanol derivatives, researchers investigated the cyclization reaction mechanism to form 1,4-imidazoxazinone, isolating intermediate products to confirm the reaction pathway. nih.gov Theoretical calculations would complement such experimental work by providing the energetic profile of the reaction, helping to rationalize the observed product distribution and reaction rates.
Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) Theory Applications
Detailed computational studies applying Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory specifically to this compound are not extensively available in the current body of scientific literature. These theories are fundamental in chemical kinetics, with TST providing a framework for calculating the rates of chemical reactions by examining the properties of the transition state, and RRKM theory being a more sophisticated model used to describe the unimolecular reaction rates of gas-phase molecules.
For a molecule like this compound, TST and RRKM calculations would be invaluable for predicting its thermal stability, decomposition pathways, and the kinetics of its potential isomerization or rearrangement reactions. Such studies would involve high-level quantum chemical calculations to map out the potential energy surface, locate transition state structures, and compute vibrational frequencies to predict reaction rate constants. However, at present, specific research applying these theoretical frameworks to this particular compound has not been prominently published.
Investigation of Catalytic Pathways and Intermediates
The imidazole and furan moieties are present in many catalytically active systems and are known to participate in various catalytic cycles. The imidazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, and it is a key component in many N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. Furan derivatives, on the other hand, are important biomass-derived platform molecules that can be converted into a wide range of valuable chemicals through various catalytic pathways.
A computational investigation into the catalytic pathways involving this compound would likely focus on its potential role as a ligand for a metal catalyst or as an organocatalyst itself. Theoretical studies could model the interaction of the molecule with substrates and other reagents, identify key catalytic intermediates, and calculate the energy barriers for each step in a proposed catalytic cycle. While general studies on imidazole and furan derivatives in catalysis exist, specific computational research detailing the catalytic pathways and intermediates for this compound is not readily found in the literature.
Non-Covalent Interaction Analysis (e.g., Cation-π interactions, Dispersion Forces)
Non-covalent interactions play a crucial role in determining the three-dimensional structure, stability, and function of molecules. The imidazole ring, in particular, is known to engage in a variety of these interactions, including hydrogen bonding, π-π stacking, and cation-π interactions. nih.govvu.nl The furan ring also contributes to the molecule's ability to form non-covalent bonds.
Cation-π Interactions: The electron-rich π-systems of both the imidazole and furan rings in this compound make them capable of engaging in cation-π interactions with nearby cations. These interactions are primarily electrostatic in nature and can be quite strong, often comparable to hydrogen bonds. nih.gov Computational studies on similar aromatic systems have shown that the binding energy of these interactions is influenced by the nature of the cation and the electronic properties of the aromatic ring. nih.gov For instance, density functional theory (DFT) calculations could be employed to quantify the strength of cation-π interactions between this compound and various metal ions or organic cations.
Dispersion Forces: Dispersion forces, also known as London dispersion forces, are a type of van der Waals force that arises from temporary fluctuations in electron density. These forces are present in all molecules and become more significant with increasing molecular size and surface area. For this compound, dispersion forces would contribute significantly to its intermolecular interactions, influencing its physical properties such as boiling point and solubility. Computational methods, particularly those that include corrections for dispersion, are essential for accurately modeling systems where these forces are important.
A systematic quantum-chemical study on the mutual influence of various non-covalent interactions involving the imidazole moiety has shown that these interactions can exhibit strong energetic cooperativity, meaning that the formation of one non-covalent bond can significantly influence the strength of another. nih.gov This highlights the complexity of the intermolecular forces at play in a molecule like this compound.
To provide a clearer picture of the types of non-covalent interactions and their potential energies, the following interactive table summarizes data from computational studies on analogous imidazole and furan-containing systems.
| Interaction Type | Interacting Moieties | Typical Interaction Energy (kcal/mol) |
| Cation-π | Imidazole/Furan π-system and a cation (e.g., Na⁺, K⁺) | 10 - 30 |
| π-π Stacking | Two imidazole rings, two furan rings, or an imidazole and a furan ring | 2 - 10 |
| Hydrogen Bonding | Imidazole N-H and a hydrogen bond acceptor (e.g., water, another imidazole) | 3 - 8 |
| Dispersion Forces | Between two this compound molecules | Dependent on contact surface area |
Note: The interaction energies presented are typical values from computational studies of similar molecular systems and are intended for illustrative purposes. Specific values for this compound would require dedicated calculations.
Advanced Applications and Potential Research Avenues of 4 1 Furan 2 Yl Ethyl 1h Imidazole Derivatives
Applications in Materials Science
The adaptable structure of 4-(1-(furan-2-yl)ethyl)-1H-imidazole derivatives makes them highly suitable for the development of novel materials with tailored properties.
Non-Linear Optical (NLO) Properties
Derivatives of furan- and imidazole-containing compounds have demonstrated significant potential as non-linear optical (NLO) materials, which are crucial for applications in photonics and optoelectronics. The NLO response of these materials is primarily attributed to the intramolecular charge transfer between the electron-donating and electron-accepting parts of the molecule.
One notable example is 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. A computational study using Density Functional Theory (DFT) revealed that this molecule exhibits a first-order hyperpolarizability (a measure of NLO activity) that is approximately eighteen times greater than that of the standard NLO material, urea. malayajournal.org This enhanced NLO property suggests its potential as a building block for advanced optical materials. malayajournal.org
Similarly, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol has been investigated for its NLO properties both experimentally, using the z-scan technique, and theoretically. semanticscholar.org The results indicated a significant NLO response, characterized by a high total dipole moment and hyperpolarizabilities. semanticscholar.org The negative sign of the nonlinear refractive index pointed towards a self-defocusing nonlinearity. semanticscholar.org
Another related compound, imidazole-2-carboxaldehyde, has also been studied for its NLO potential through computational methods. dntb.gov.ua The analysis of its dipole moment, polarizability, and first-order hyperpolarizability confirmed its suitability for NLO applications. dntb.gov.ua
| Compound | NLO Property Investigated | Key Finding | Reference |
|---|---|---|---|
| 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | First-order hyperpolarizability | ~18 times greater NLO activity than urea | malayajournal.org |
| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | Third-order susceptibility | Exhibits large optical nonlinearity and self-defocusing behavior | semanticscholar.org |
| Imidazole-2-carboxaldehyde | Dipole moment, polarizability, hyperpolarizability | Strong candidate for NLO applications | dntb.gov.ua |
Luminescence and Photophysical Properties
The inherent fluorescence of the imidazole (B134444) ring, combined with the electronic characteristics of the furan (B31954) moiety, makes these derivatives promising for applications in lighting, sensing, and bioimaging. The luminescence properties can be fine-tuned by modifying the substituents on the imidazole and furan rings.
A series of 1-R1-2-R-4,5-di(furan-2-yl)-1H-imidazole derivatives have been synthesized, and their luminescence properties were investigated. elsevierpure.com These compounds exhibited interesting photophysical behaviors, highlighting the potential of this structural motif in the development of new luminescent materials. elsevierpure.com The molecular structure of these materials plays a crucial role in not only their optoelectronic properties but also their thermal stability. nwpu.edu.cn
Furthermore, the photophysical properties of novel pyrimidine-based imidazole derivatives have been explored, demonstrating the versatility of the imidazole core in creating fluorescent compounds. rsc.org The pH-dependent optical properties of synthetic fluorescent imidazoles have also been a subject of study. nih.gov For instance, a novel imidazole-based fluorophore, 1H-imidazol-5-yl-vinylbenz[e]indolium, displayed pH-sensitive light emission, with different species corresponding to protonated, neutral, and deprotonated forms of the imidazole ring being identified across a broad pH range. nih.gov
Development of Polymers and Polymeric Materials
The presence of reactive sites on both the furan and imidazole rings allows for the incorporation of this compound derivatives into polymeric structures. This can lead to the creation of functional polymers with unique thermal, optical, and electronic properties.
Research has been conducted on the synthesis of poly(N-allyl-tetrasubstituted imidazole) containing furan rings. researchgate.net The imidazole ring's presence in a polymer system is advantageous due to the ease of its chemical modification. researchgate.net Imidazole-containing polymers have found applications as luminescent materials, in solar cells, and in optoelectronic devices. researchgate.net The imidazole scaffold is a key component in a variety of functional polymers. nih.gov Moreover, imidazole and imidazolium-containing polymers are being explored for their applications in material science due to their ability to engage in hydrogen bonding and electrostatic interactions. researchgate.net
Corrosion Inhibition Studies
Imidazole derivatives have long been recognized for their excellent corrosion inhibition properties, which stem from their ability to adsorb onto metal surfaces and form a protective barrier. The inclusion of the furan ring can further enhance this protective effect.
A study on 2-(Furan-2-yl)-4,5-Diphenyl-1H-imidazole (FDPI) as a corrosion inhibitor for mild steel in a 1 M HCl solution demonstrated a maximum inhibition efficiency of 95.84% at a concentration of 10 mmolL⁻¹. researchgate.net The adsorption of FDPI on the steel surface was found to obey the Langmuir adsorption isotherm, and the inhibitor was classified as a mixed-type inhibitor. researchgate.net The protective film formed by the inhibitor was confirmed by scanning electron microscopy. researchgate.net
The inhibitive action of imidazole compounds is attributed to the presence of lone pair electrons and π-electrons in their molecular structures. researchgate.net These organic compounds can adsorb onto metal surfaces through physical or chemical interactions. nih.gov The development of new imidazole derivative corrosion inhibitors is an active area of research, with studies showing excellent protection performance for carbon steel in acidic environments. nih.gov
| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 2-(Furan-2-yl)-4,5-Diphenyl-1H-imidazole (FDPI) | Mild Steel | 1 M HCl | 95.84 | researchgate.net |
| Self-synthesized imidazole derivative | Q235 Carbon Steel | 3.5 wt. % NaCl acidic solution | Excellent | nih.gov |
Role in Catalysis
The nitrogen atoms in the imidazole ring of this compound derivatives can act as excellent ligands for coordinating with transition metals, leading to the formation of catalytically active complexes.
Development of Ligands for Transition Metal Catalysis
The design and synthesis of novel ligands are central to the advancement of transition metal catalysis. Imidazole derivatives have been extensively used as ligands in a variety of catalytic reactions. The furan moiety can also participate in coordination or influence the electronic properties of the metal center.
Imidazole and its derivatives are widely employed as ligands for the construction of metal-organic frameworks (MOFs) and other coordination compounds. rsc.org The two nitrogen donor sites in the imidazole ring make it a versatile building block in coordination chemistry. rsc.org
Transition metal complexes with imidazole-based ligands have been synthesized and characterized for their catalytic activities. For example, new transition metal complexes with an azo imidazole derivative ligand have been prepared and their geometries proposed. researchgate.net The coordination ability of various monodentate benzimidazole derivatives with transition metals like Cu(II) and Ni(II) has also been reported. These complexes have potential applications in modeling the active sites of metalloenzymes. The incorporation of different ligands, such as imidazole, can significantly alter the physicochemical properties and catalytic activity of metal-based coordination compounds. mdpi.com
Organocatalytic Applications
The furan and imidazole moieties are integral to various catalytic systems. While direct organocatalytic applications of this compound itself are not extensively detailed, the principles of catalysis involving these individual rings provide a strong basis for the potential of its derivatives. For instance, N-heterocyclic carbenes (NHCs) derived from related imidazole or thiazolium salts are effective catalysts for reactions involving furan-based aldehydes like furfural. mdpi.com These catalysts facilitate "umpolung" or polarity inversion of the aldehyde's carbonyl carbon, converting it into a nucleophilic acyl anion equivalent. mdpi.com This mechanism is central to benzoin-type condensation reactions.
Research has shown that thiazolium salts can effectively catalyze the self-coupling of furfural to produce furoin with high yields, demonstrating the catalytic potential of azole-based systems in transforming biomass-derived furaldehydes. mdpi.com Given that the imidazole ring is a cornerstone of many potent NHC catalysts, it is plausible that derivatives of this compound could be developed into specialized organocatalysts for similar transformations, where the furan moiety might influence substrate recognition or catalyst stability.
Probe Molecules for Molecular Recognition and Sensing (e.g., Fe³⁺ ion detection)
Derivatives of imidazole and furan have been successfully engineered as chemosensors for detecting various metal ions. The nitrogen atoms in the imidazole ring and the oxygen atom in the furan ring can act as binding sites for metal cations, leading to a detectable change in the molecule's photophysical properties, such as fluorescence or color. rsc.orgresearchgate.net
Specifically, imidazole-based derivatives have shown high selectivity and sensitivity for the detection of ferric ions (Fe³⁺). rsc.orgepa.govmdpi.com Fe³⁺ is a crucial element in many biological processes, but its imbalance can lead to severe health issues. mdpi.com Therefore, developing precise sensors is of great importance.
One study detailed a novel fluorescent organic material incorporating an imidazole-oxadiazole core for the selective detection of Al³⁺ and Fe³⁺ ions. rsc.org This sensor exhibited a rapid fluorescence response and achieved a detection limit of 164 nM for Fe³⁺ in an aqueous ethanol medium. rsc.org Another approach utilized an asymmetric imidazole derivative as a potential fluorescent chemosensor for Fe³⁺ in an aqueous solution, which recognized the ion through the formation of a new complex with distinct emission bands. epa.gov Similarly, polydiacetylene (PDA) sensors functionalized with imidazole display a clear blue-to-red color change and a "turn-on" fluorescence response upon exposure to Fe³⁺. researchgate.net The binding mechanism often involves the paramagnetic nature of Fe³⁺ quenching fluorescence, or chelation-enhanced fluorescence (CHEF) where binding restricts intramolecular rotation and enhances the emission intensity. researchgate.netepa.gov
Table 1: Examples of Imidazole-Based Sensors for Fe³⁺ Detection
| Sensor Type | Detection Method | Detection Limit (LOD) | Key Feature |
|---|---|---|---|
| Imidazole-Oxadiazole Core | Fluorescence | 164 nM | High selectivity and rapid response. rsc.org |
| Asymmetric Imidazole Derivative | Fluorescence | Not specified | Forms a new complex with new emission bands. epa.gov |
| Imidazole-Functionalized PDA | Colorimetric & Fluorescence | 9 µM | "Turn-on" fluorescence and visible color change. researchgate.net |
Structure-Activity Relationship (SAR) Studies for Rational Design (excluding clinical data)
Understanding the relationship between the chemical structure of a molecule and its biological or chemical activity is fundamental for rational design. jopir.in For imidazole derivatives, SAR studies have been crucial in optimizing their function as enzyme inhibitors, antimicrobial agents, and antioxidants. jopir.innih.govmdpi.com
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a target protein. researchgate.netnih.gov DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a validated target for antibacterial agents. researchgate.netnih.gov Its B subunit (GyrB) contains the ATPase active site, which is a common target for inhibitors. researchgate.net
Several studies have investigated furan- and imidazole-containing compounds as potential DNA gyrase inhibitors. researchgate.netresearchgate.net Docking simulations are used to assess how these molecules fit into the binding pocket of DNA gyrase B and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues. researchgate.netrjraap.com
For instance, a study on novel thiazole (B1198619) derivatives incorporating a 2-(furan-2-yl)-1H-imidazole component performed molecular docking against the DNA gyrase B crystal structures from E. coli and S. aureus. The results showed that the compounds had good binding energies and interacted with key amino acids in the active site, similar to the native inhibitor. researchgate.net Another study on imidazole phenanthroline derivatives found that the binding affinity was influenced by electrostatic, hydrophobic, and van der Waals interactions. researchgate.net
Table 2: Molecular Docking Results of Imidazole Derivatives Against DNA Gyrase B
| Compound Class | Target Protein | Best Docking Score | Key Finding |
|---|---|---|---|
| Imidazole Phenanthroline Derivatives | DNA Gyrase B | -5.286 | Compound 4d showed the most efficient binding. researchgate.net |
| Thiazole-Furan-Imidazole Derivatives | E. coli DNA Gyrase B (1S14) | Not specified | Compounds showed good binding energy and similar interactions to the native inhibitor. researchgate.net |
| Thiazole-Furan-Imidazole Derivatives | S. aureus DNA Gyrase B (3U2D) | Not specified | Active compounds fit well within the active cave of the enzyme. researchgate.net |
For example, in a series of imidazole-based thromboxane synthase inhibitors, SAR studies revealed that modifying the lipophilicity through esterification of a carboxylic acid group led to a parabolic relationship with inhibitory activity. nih.gov Similarly, in the development of imidazole-coumarin conjugates as anti-HCV agents, the potency was substantially increased by ensuring the N(1) position of the imidazole was unsubstituted (N-H) and by adding substituents like chloro, fluoro, or methyl groups to the coumarin moiety. mdpi.com These structural modifications influence how the molecule interacts with its biological target, affecting binding affinity and efficacy.
Antioxidant activity is a measure of a compound's ability to neutralize harmful free radicals. Heterocyclic compounds, including those with furan and imidazole rings, are often investigated for these properties. nih.gov The mechanism of antioxidant action can involve hydrogen atom transfer (HAT) or single-electron transfer (SET), and the efficiency is highly dependent on the molecular structure.
Studies on new derivatives of furfural have shown that their antioxidant capacity, measured by DPPH free radical scavenging, varies significantly based on the attached chemical groups. jmchemsci.com For example, derivatives containing a terminal amine group or a sulfur atom showed higher activity, as these features can help stabilize free radicals. jmchemsci.com
In a study of novel thiazole derivatives containing both imidazole and furan scaffolds, several compounds were evaluated for their antioxidant properties using a phosphomolybdate assay. Promising compounds showed significant antioxidant activity, indicating that the combination of these specific heterocyclic rings can lead to effective radical scavenging capabilities. researchgate.net
Table 3: Antioxidant Activity of Furan-Imidazole Containing Derivatives
| Compound | Assay Method | Antioxidant Activity (µgAAE/g) | Reference |
|---|---|---|---|
| Thiazole Derivative 3a | Phosphomolybdate | 1962.48 | researchgate.net |
Future Perspectives and Emerging Directions in 4 1 Furan 2 Yl Ethyl 1h Imidazole Research
Exploration of Novel Synthetic Strategies for Complex Architectures
The future of furan-imidazole chemistry lies in the development of more efficient and versatile synthetic methodologies to build complex molecular structures. Traditional multi-step syntheses are progressively being replaced by elegant one-pot reactions and catalyst-driven processes that offer higher yields and greater atomic economy.
Key emerging strategies include:
Multi-Component Reactions (MCRs): Techniques like the Debus-Radziszewski reaction, which combines an aldehyde, a 1,2-dicarbonyl compound, and ammonia, are being refined to produce highly substituted furan-imidazole cores in a single step. seejph.com The use of renewable precursors, such as furfural derived from biomass, is a particularly sustainable approach within this framework.
Catalytic Innovations: The use of iodine as a mild Lewis acid catalyst has proven effective in synthesizing triheteroarylimidazoles by activating carbonyl precursors. mdpi.com Future work will likely explore other novel catalysts, including metal nanoparticles and nanocatalysts, to drive reactions under milder conditions and with greater selectivity. nih.gov
Flow Chemistry and Microwave-Assisted Synthesis: These technologies are poised to accelerate the discovery of new derivatives. They allow for rapid reaction optimization, improved safety, and scalability, enabling the efficient generation of libraries of furan-imidazole compounds for screening and functional testing.
These advanced synthetic routes will enable chemists to systematically modify the furan-imidazole scaffold, attaching various functional groups to tune the molecule's electronic, optical, and biological properties for specific applications.
Integration with Nanotechnology for Advanced Functional Materials
The inherent properties of the imidazole (B134444) ring—specifically its ability to coordinate with metal ions and participate in hydrogen bonding—make it an exceptional building block for nanotechnology and materials science. mdpi.comresearchgate.net Future research is set to integrate furan-imidazole compounds into a new generation of advanced functional materials.
Emerging directions include:
Metal-Organic Frameworks (MOFs): Imidazole-based ligands are increasingly used to construct MOFs with tailored properties. nih.govrsc.orgacs.org By incorporating furan-functionalized imidazole ligands, novel MOFs could be designed for applications in gas storage, catalysis, and chemical sensing. For instance, imidazole-based MOFs have demonstrated high proton conductivity, a crucial property for fuel cell membranes. nih.govrsc.org An imidazole-functionalized MOF has also been developed for the fluorescent detection of nitroaromatic compounds like picric acid. acs.orgresearchgate.net
Nanosensors: The ability of the imidazole moiety to bind analytes and induce changes in optical properties is being harnessed to create highly sensitive chemosensors. mdpi.comacs.orgnih.gov Furan-imidazole derivatives can be designed as fluorescent or colorimetric sensors for detecting specific metal ions or environmentally relevant anions. acs.orgnih.gov Carbon dots functionalized with imidazole carboxylic acid have already been developed for ion detection. researchgate.net
Surface Engineering of Nanoparticles: Imidazole compounds can form protective films on the surface of metal nanoparticles, such as copper, preventing oxidation and enhancing their stability and sintering properties for applications in printed electronics. lifechemicals.commdpi.com Furan-imidazole derivatives could offer tailored surface functionalities, improving the performance and longevity of such nanomaterials.
In-depth Mechanistic Understanding of Complex Reactions
A deeper, fundamental understanding of the reaction mechanisms governing the synthesis and transformation of furan-imidazole compounds is critical for optimizing existing methods and discovering new ones. While classical synthetic chemistry provides the "what," mechanistic studies explain the "how" and "why," paving the way for more rational and predictable chemical design.
Future research will focus on:
Computational Modeling of Reaction Pathways: Techniques like Density Functional Theory (DFT) are becoming indispensable for mapping the energetic landscapes of chemical reactions. DFT can be used to model the interaction between reactants, identify transition states, and calculate activation energies. For example, DFT has been used to study the interaction of furan (B31954) with catalysts, showing how the furan's oxygen atom can coordinate with active sites, which is a key step in understanding its reactivity. mdpi.com
Elucidating Electron Flow: Understanding how electrons are transferred and redistributed during a reaction is fundamental. For furan-imidazole systems, this involves analyzing the interplay between the electron-donating furan ring and the amphoteric imidazole ring. nih.gov Computational studies can visualize this electron flow, helping chemists to predict how substituents on either ring will influence the reaction's outcome.
Isolating and Characterizing Intermediates: The isolation and structural confirmation of transient intermediates in multi-step reactions provide direct evidence for a proposed mechanism. Combining advanced spectroscopic techniques with computational analysis will be key to trapping and understanding these short-lived species, offering unambiguous insights into complex reaction cascades.
Advanced Computational Predictions and Big Data Analytics in Chemical Discovery
The paradigm of chemical discovery is shifting from trial-and-error laboratory work to an integrated approach where computational methods predict and guide experimental efforts. For furan-imidazole research, this synergy is crucial for accelerating the design of new molecules with desired properties.
Key future perspectives in this area are:
In Silico Property Prediction: A wide array of computational tools are being employed to predict the properties of novel furan-imidazole derivatives before they are synthesized. As shown in the table below, these methods allow for the rapid screening of virtual compounds for potential applications.
| Computational Method | Application in Furan-Imidazole Research |
| Density Functional Theory (DFT) | Predicts molecular geometry, electronic structure, reactivity, and spectroscopic properties. ingentaconnect.comresearchgate.netmdpi.com |
| Molecular Docking | Simulates the binding of a molecule to a biological target (e.g., a protein or enzyme) to predict its potential as a drug. researchgate.netresearchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the movement of a molecule and its target over time to assess the stability of their interaction. scielo.brtandfonline.com |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of a molecule, crucial for drug development. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models that correlate a molecule's chemical structure with its biological activity. scielo.brscielo.br |
Big Data and Machine Learning: As more data on furan-imidazole compounds and their properties are generated, machine learning (ML) algorithms can be trained to recognize complex patterns that are not obvious to human researchers. scielo.brscielo.br This "Big Data" approach can predict the properties of entirely new compounds, suggest novel synthetic routes, and identify promising candidates for specific applications from vast virtual libraries, significantly accelerating the pace of discovery. scielo.brscielo.br
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
